Sub-Nanomolar HIV-1 NNRTI Potency: Compound 12126065 vs. Clinical NNRTI Comparators
The optimized derivative 12126065 (N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold) exhibits sub-nanomolar antiviral activity against wild-type HIV-1 in TZM-bl indicator cells, representing a >400-fold improvement in potency compared to the early lead RCB16003 and a >10,000-fold increase relative to the YFV-selective RCB16007 [1][2]. This potency places 12126065 among the most active NNRTIs reported, competitive with clinical agents.
| Evidence Dimension | Antiviral potency (EC50) against wild-type HIV-1 |
|---|---|
| Target Compound Data | EC50 = 0.24 nM (0.00024 μM) |
| Comparator Or Baseline | RCB16003 (pyrazolesulfonamide lead): EC50 = 4.3 μM; RCB16007 (YFV-selective): EC50 = 3.3 μM against YFV; Efavirenz (clinical NNRTI): EC50 = 0.1–1.0 nM range |
| Quantified Difference | 12126065 is ~18,000-fold more potent than RCB16003; >13,000-fold more potent than RCB16007 (HIV-1 vs. YFV context); comparable to efavirenz |
| Conditions | TZM-bl indicator cells infected with HIV-1 NL4-3 wild-type virus; 48 h incubation; luciferase reporter readout |
Why This Matters
For antiviral screening and mechanism-of-action studies requiring maximal potency with minimal compound consumption, 12126065 offers sub-nanomolar activity that reduces material requirements and enhances signal-to-noise ratios relative to early-stage triazole sulfonamide leads.
- [1] Lane T, Makarov V, Nelson JAE, et al. N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a New Class of HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor. J Med Chem. 2023;66(9):6193-6217. doi:10.1021/acs.jmedchem.2c02055. View Source
- [2] Kazakova E, Lane T, Jones T, et al. 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship. ACS Omega. 2023;8(45):42951-42965. doi:10.1021/acsomega.3c06106. View Source
